
Bis(2-methylphenyl)oxadiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl)oxadiaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon This compound is part of the oxadiaziridine family, known for their unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylphenyl)oxadiaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. One common method is the oxidation of imines using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylphenyl)oxadiaziridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces nitrones.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-methylphenyl)oxadiaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of high-energy materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of bis(2-methylphenyl)oxadiaziridine involves its ability to transfer oxygen and nitrogen atoms to other molecules. This reactivity is due to the strained three-membered ring structure, which makes the compound highly reactive. The molecular targets and pathways involved include the formation of nitrones and other reactive intermediates that can interact with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaziridine: Another three-membered heterocycle containing oxygen and nitrogen.
Oxadiaziridine Derivatives: Compounds with different substituents on the oxadiaziridine ring, such as -CN, -N3, -NF2, -NH2, -NHNO2, -NO2, and -ONO2.
Uniqueness
Bis(2-methylphenyl)oxadiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other oxaziridines or oxadiaziridines may not be as effective.
Propriétés
Numéro CAS |
6338-03-0 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2,3-bis(2-methylphenyl)oxadiaziridine |
InChI |
InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clé InChI |
KKFJNOAXWQZDNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2N(O2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


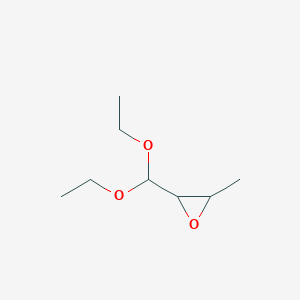
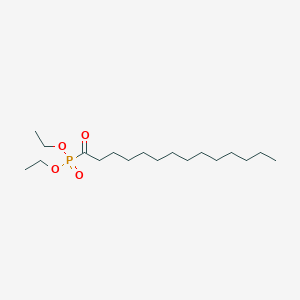

![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
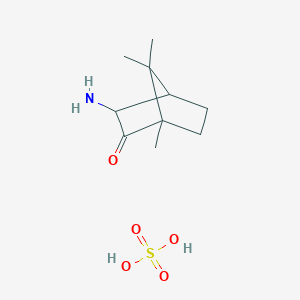
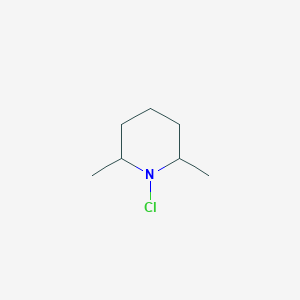
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
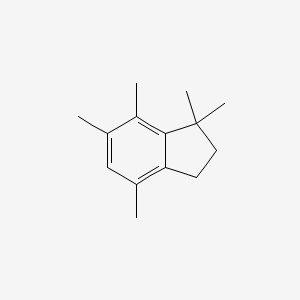
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
